molecular formula C16H14BrN5O B2615095 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1448051-90-8

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2615095
CAS No.: 1448051-90-8
M. Wt: 372.226
InChI Key: BJESOZWDBQILBI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic core, an imidazole-pyrimidine heterocyclic system, and an ethyl linker.

Properties

IUPAC Name

2-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-5-2-1-4-12(13)16(23)21-9-11-22-10-8-20-15(22)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESOZWDBQILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-bromo-N-(2-bromoethyl)benzamide with 2-(pyrimidin-2-yl)-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF, ethanol, or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The pyrimidine and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Structural Differentiation

Substituent Effects :

  • The bromine in the target compound may enhance lipophilicity and halogen bonding compared to chlorine in VNI or methyl groups in compounds . Bromine’s larger atomic radius could improve steric hindrance or π-π interactions in enzyme binding pockets.
  • The pyrimidine ring in the target compound provides additional nitrogen atoms for hydrogen bonding, contrasting with the oxadiazole in VNI or thiazole derivatives in .

Biological Target Implications :

  • While VNI and VFV target CYP51 (fungal/protozoal sterol synthesis), the target compound’s pyrimidine-imidazole system may align with IDO1 inhibition (as seen in Compound 53, ) due to structural similarities in aromatic heterocycles .

Biological Activity

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a bromine atom, a pyrimidine ring, and an imidazole ring, which are known for their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN4C_{14}H_{15}BrN_{4}, with a molecular weight of approximately 320.20 g/mol. The presence of the bromine atom and heterocyclic rings contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine and imidazole rings can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: Interaction with receptors can alter signaling pathways relevant to diseases such as cancer.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their anticancer properties against various cell lines.

CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF74.18 ± 0.05
Compound CSW11162.71 ± 0.18

These findings suggest that the compound may possess significant anticancer properties, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been studied for its antimicrobial and antifungal activities. Preliminary results indicate that it may inhibit the growth of certain pathogens, although specific data on its efficacy is still being compiled.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Screening : A series of derivatives were synthesized and screened for their biological activity using ELISA-based assays. Some showed moderate to high potency against specific targets .
  • In vitro Studies : In vitro assays demonstrated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might interact with key signaling pathways involved in tumor growth and progression .

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